1-(1-Phenylcyclopropyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

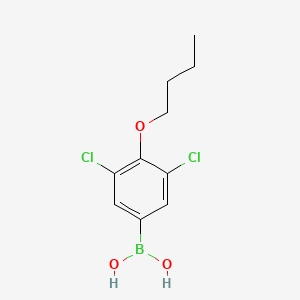

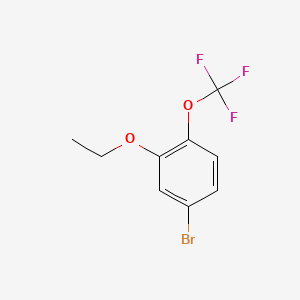

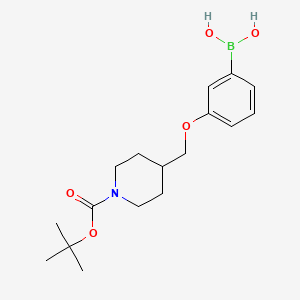

1-(1-Phenylcyclopropyl)piperazine is an organic compound with a molecular formula of C13H18N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(1-Phenylcyclopropyl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis

The molecular structure of 1-(1-Phenylcyclopropyl)piperazine consists of a six-membered ring containing two nitrogen atoms. The compound has a molecular weight of 202.3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(1-Phenylcyclopropyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction leads to protected piperazines in 81–91% yields .Physical And Chemical Properties Analysis

1-(1-Phenylcyclopropyl)piperazine is a white to yellow solid with a purity of 95%. It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Activity and SAR of Piperazine Derivatives

Piperazine derivatives, including 1-(1-Phenylcyclopropyl)piperazine, have been extensively studied for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis. These compounds have shown significant activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. A detailed review focuses on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, highlighting the role of piperazine as a vital building block in the development of new anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives in Drug Development

Piperazine is a critical moiety in the design of various therapeutic drugs, including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antivirals, and more. The flexibility of the piperazine nucleus allows for slight modifications in substitution patterns, leading to significant differences in medicinal potential. This review covers the broad spectrum of therapeutic uses of piperazine derivatives, showcasing their importance in drug development (Rathi et al., 2016).

Novel Opioid-like Compounds

Research into 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), a novel psychoactive substance with opioid-like effects, provides insight into the availability, use, desired and unwanted effects of this class of compounds. Although MT-45 is structurally distinct, the study of its effects offers valuable information on the potential applications and impacts of related piperazine derivatives, including 1-(1-Phenylcyclopropyl)piperazine, in the context of opioid-like activity (Siddiqi et al., 2015).

Biological Potentials of Piperazines

Piperazines and their derivatives exhibit a wide range of biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory effects. This review emphasizes the diverse pharmacological properties of piperazines, highlighting their role in various potent biologically active compounds. The modifications in the piperazine moiety lead to high efficacy, better potency, and reduced toxicity, underscoring the significance of these derivatives in medicinal chemistry (Verma & Kumar, 2017).

Antidepressants and SAR

A detailed analysis of the significance of the piperazine moiety in the development of antidepressants has shown that this substructure is commonly found in many marketed antidepressants. The review discusses the role of piperazine in achieving specific binding conformations of antidepressant agents, providing insights into the design and development of novel piperazine-based antidepressants (Kumar et al., 2021).

Wirkmechanismus

While the specific mechanism of action for 1-(1-Phenylcyclopropyl)piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1-phenylcyclopropyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15/h1-5,14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFPWYFVWPLROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693589 |

Source

|

| Record name | 1-(1-Phenylcyclopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Phenylcyclopropyl)piperazine | |

CAS RN |

1245647-91-9 |

Source

|

| Record name | 1-(1-Phenylcyclopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)

![6-Cyclobutyl-3,6-diazabicyclo[3.2.1]octan-2-one](/img/structure/B572533.png)

![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)